Ethyl (3-aminopropyl)(methyl)phosphinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[ethoxy(methyl)phosphoryl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2P/c1-3-9-10(2,8)6-4-5-7/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKMKPANRDAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168977-85-3 | |
| Record name | ethyl (3-aminopropyl)(methyl)phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 3 Aminopropyl Methyl Phosphinate and Its Precursors
Phospha-Mannich Reaction Pathways
The Phospha-Mannich reaction is a three-component condensation that forms α-aminoalkylphosphinates and related compounds. nih.govnih.gov This reaction typically involves an amine, a carbonyl compound (like an aldehyde or ketone), and a P(O)-H species, such as an H-phosphinate. nih.govmdpi.com The reaction is a cornerstone for creating P-C-N linkages. tandfonline.com
A plausible pathway for synthesizing Ethyl (3-aminopropyl)(methyl)phosphinate via a Phospha-Mannich type reaction could involve the reaction of ethyl methylphosphinate, formaldehyde, and allylamine, followed by hydrogenation of the allyl group. Alternatively, a precursor like ethyl methyl(3-oxopropyl)phosphinate can be synthesized, which then undergoes subsequent amination. The synthesis of aminomethyl-H-phosphinic acids has been achieved in nearly quantitative yields by reacting H3PO2 with secondary amines and formaldehyde in wet acetic acid. nih.gov
The efficiency of Phospha-Mannich reactions is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the nature of the reactants. nih.gov Microwave-assisted, solvent-free conditions have proven to be an effective and environmentally friendly method for these syntheses, often eliminating the need for catalysts. nih.govnih.gov For the synthesis of related compounds, optimization involves adjusting ammonia concentration (e.g., 25–30% aqueous NH₃), temperature (40–60°C), and reaction time (12–24 hrs).
The synthesis of a key precursor, ethyl methyl(3-oxopropyl)phosphinate, is achieved through the reaction of acrolein and diethyl methylphosphite in anhydrous ethanol with glacial acetic acid, yielding 93.3% under optimized conditions. This method avoids hazardous byproducts, aligning with green chemistry principles.
Table 1: Optimization of Reaction Conditions for Phosphinate Ester Formation
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Solvent | Solvent-free (Microwave) | High efficiency, environmentally friendly | nih.govnih.gov |
| Catalyst | None (under MW) | Avoids sophisticated/unfriendly catalysts | nih.gov |
| Temperature | 40–60°C | Optimized for amination step | |
| Reactants | Acrolein, Diethyl methylphosphite | High yield (93.3%) of precursor |
| Medium | Wet Acetic Acid | Nearly quantitative yields for aminomethyl-H-phosphinic acids | nih.gov |
The nature of the amine substrate significantly influences the outcome of the Phospha-Mannich reaction. The basicity of the amine can determine the reaction's success; for instance, in the synthesis of aminomethyl-H-phosphinic acids, amines with a pKa > 7–8 yielded the desired products, while less basic amines led to side reactions like reductive N-methylation. nih.gov
The reaction can proceed through two main pathways: one involving the formation of an imine intermediate from the carbonyl and amine, followed by the addition of the phosphinate, and another where an α-hydroxyphosphonate forms first, which is then substituted by the amine. nih.govsemanticscholar.org Monitoring of some reactions has indicated that the imine pathway is more common. nih.govnih.gov A potential side reaction is the reversible formation of the α-hydroxyphosphonate, which can rearrange into a phosphate (B84403), representing a "dead-end" route. semanticscholar.org
Kabachnik-Fields Reaction Approaches
The Kabachnik-Fields reaction is a multicomponent reaction, discovered independently by Kabachnik and Fields, that produces α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphonate. wikipedia.org This methodology has been extended to include H-phosphinates and secondary phosphine oxides to generate α-aminophosphinates and α-aminophosphine oxides, respectively. nih.govmdpi.com
For the synthesis of this compound, a Kabachnik-Fields approach could involve the one-pot reaction of methylphosphinate, an amino-aldehyde like 3-aminopropanal (or a protected form), and ethanol. A more direct route involves reacting ethyl methyl(3-oxopropyl)phosphinate with an ammonium source like ammonium cyanide in the presence of ammonium chloride and ammonium hydroxide to obtain an aminonitrile precursor. patsnap.com
While some Kabachnik-Fields reactions proceed efficiently without a catalyst, particularly under microwave conditions, various catalysts can be employed to enhance reaction rates and selectivity. nih.govmdpi.com Lewis acids and dehydrating agents can accelerate the reaction. wikipedia.org Catalysts such as zinc chloride, zinc triflate, and ruthenium(II) complexes have been utilized in related syntheses. mdpi.com The use of catalysts can be crucial for achieving high regioselectivity, especially with complex substrates.
Table 2: Catalysts in Kabachnik-Fields Reactions
| Catalyst | Amine Component | Carbonyl Component | P-Reagent | Reference |
|---|---|---|---|---|
| Ruthenium(II)-complex | Various amines | Aldehydes/Ketones | Dialkyl Phosphites | mdpi.com |
| ZnCl₂ · choline-chloride | Aromatic amines | Aromatic aldehydes | Diethyl Phosphite (B83602) | mdpi.com |
| Zinc-triflate | Anilines | Aldehydes | Diethyl Phosphite | mdpi.com |
Phosphinate-containing heterocycles are of growing interest due to their potential biological activities. nih.govd-nb.info The synthesis of these structures can be achieved through the intramolecular cyclization of suitably functionalized acyclic phosphinate precursors. beilstein-journals.orgnih.gov For instance, an aminophosphinate can undergo intramolecular cyclization to form a cyclic phosphinamide or other P-heterocycles. nih.govd-nb.info
A tandem Kabachnik-Fields/transesterification reaction has been used to synthesize oxazaphosphinane structures, where a nucleophilic attack is followed by an intramolecular cyclization. nih.gov Another approach involves a tandem Kabachnik-Fields/C-N cross-coupling reaction, where the intermediate H-phosphinate ester is cyclized using a palladium catalyst to generate heterocyclic derivatives. nih.govd-nb.info These strategies highlight the potential for converting linear aminophosphinates like this compound into more complex heterocyclic scaffolds. nih.govd-nb.info
Reductive Amination and Hydrogenation Techniques
Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.org This can be performed as a one-pot reaction, which is efficient and aligns with the principles of green chemistry. wikipedia.org
This technique is highly relevant for the synthesis of this compound from its precursor, ethyl (3-oxopropyl)(methyl)phosphinate. The carbonyl group of the precursor can react with ammonia or another nitrogen source to form an imine, which is subsequently reduced to the primary amine of the target compound.
Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (STAB). wikipedia.orgnih.gov Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely used method for the reduction step. wikipedia.org Reductive amination has been successfully used to synthesize novel PNN' & P2NN' ligands from tertiary phosphine acetaldehydes and various amines in a single step using STAB. nih.gov Similarly, amides can be converted to α-amino phosphonates through a reductive phosphination process. researchgate.net
Synthesis via Reduction of Cyanoethyl Phosphinate Intermediates
A key pathway to obtaining this compound involves the chemical reduction of a cyanoethyl phosphinate precursor. The synthesis of the precursor, ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate, can be achieved through the reaction of ethyl methyl(3-oxopropyl)phosphinate with ammonium cyanide (NH₄CN) in the presence of ammonium chloride and ammonium hydroxide. patsnap.com This precursor contains a nitrile group (-C≡N) that can be selectively reduced to a primary amine (-CH₂-NH₂), yielding the target γ-aminophosphinate.
The catalytic hydrogenation of nitriles is a well-established and environmentally favorable method for producing primary amines. bme.hu This transformation is critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. bme.hu However, controlling the selectivity of the reaction to favor the primary amine over secondary or tertiary amine byproducts is a significant challenge. bme.huresearchgate.net The reaction proceeds through a highly reactive imine intermediate, which can lead to the formation of these byproducts. bme.huresearchgate.net
Various transition metal catalysts have been developed to achieve high selectivity for primary amines. Non-noble metal-based systems, such as those using cobalt, have proven effective for the hydrogenation of a wide range of aliphatic and aromatic nitriles. semanticscholar.org Similarly, highly dispersed nickel catalysts supported on silicon carbide (Ni/SiC) have demonstrated high performance for the hydrogenation of nitriles to primary amines without the need for ammonia addition, which is often used to suppress side reactions. rsc.org Palladium-based catalysts are also employed; for instance, a polysilane/SiO₂-supported palladium catalyst has been used for the selective hydrogenation of nitriles under continuous-flow conditions. nih.gov
Table 1: Catalyst Systems for Selective Hydrogenation of Nitriles to Primary Amines
| Catalyst System | Metal | Support/Ligand | Key Features |
|---|---|---|---|
| Cobalt-phosphine complex | Cobalt | Tris[2-(dicyclohexylphosphino)ethyl]phosphine | Effective for a wide range of nitriles. semanticscholar.org |
| Nickel on Silicon Carbide | Nickel | Silicon Carbide (SiC) | High dispersion, no ammonia addition required. rsc.org |
Application in Cyclization for Fused Organophosphorus Systems
Aminophosphinates and their derivatives serve as versatile building blocks for the synthesis of complex heterocyclic structures containing phosphorus. The presence of both a nucleophilic amino group and a phosphorus moiety allows for intramolecular or intermolecular cyclization reactions to form fused ring systems. These organophosphorus heterocycles are of significant interest due to their potential biological activities and applications in coordination chemistry. orientjchem.orgumsl.edu
Several synthetic strategies are employed to construct these fused systems:
Cyclocondensation Reactions: These reactions involve the condensation of two or more molecules to form a ring. For example, 1,2-dialkylpyridinium bromides can be condensed with phosphorus trichloride (PCl₃) in the presence of triethylamine to yield 2-phosphoindolizines. orientjchem.org
Cycloaddition Reactions: [3+2] cycloaddition is another powerful tool. This method was used in the synthesis of fused phosphaheterobicyclic nitrogen systems containing a 1,2,4-triazine moiety. orientjchem.org
1,5-Electrocyclization: This pericyclic reaction can also be utilized to form phosphorus-containing rings. orientjchem.org
A notable example is the synthesis of 6,7-diaryl-2,3-dihydro-3,3,3-triphenyl-1,2,4,-triazaphospholino[4,5-b] researchgate.netmtmt.hursc.orgtriazine. This compound was synthesized by reacting 5,6-bis(4-bromophenyl)-3-hydrazino-1,2,4-triazine with dibromotriphenylphosphorane, which undergoes heterocyclization to form the fused system. orientjchem.org These methodologies highlight the utility of aminophosphorus compounds as precursors for creating novel, fused heterocyclic architectures with potential applications in medicinal and materials chemistry.
Conjugate Addition Reactions to Synthesize β-Aminophosphinates
The synthesis of β-aminophosphonates and β-aminophosphinates is frequently achieved through the aza-Michael reaction, which is the 1,4-conjugate addition of an amine to an α,β-unsaturated phosphorus compound, such as a vinylphosphonate or vinylphosphinate. researchgate.netthieme-connect.deresearchgate.net This reaction is a highly atom-economical method for forming a crucial carbon-nitrogen bond at the β-position relative to the phosphorus atom. thieme-connect.de
Activated vinylphosphonates, which contain an electron-withdrawing group at the α-position, are particularly effective Michael acceptors. thieme-connect.de The electron-withdrawing nature of the phosphoryl group (P=O) activates the double bond, making it susceptible to nucleophilic attack by amines. researchgate.net This methodology provides access to a wide array of β-aminophosphorus compounds, which are valuable as synthetic intermediates and are investigated for their biological properties. researchgate.net
Base-Catalyzed Michael Additions
The aza-Michael addition to vinylphosphonates can be facilitated by the use of a base. The base activates the nucleophile by deprotonating the amine, thereby increasing its nucleophilicity and promoting the addition to the electron-deficient alkene.
Alternatively, nucleophilic phosphine catalysis offers another route. In this mechanism, a tertiary phosphine, such as triphenylphosphine, acts as a nucleophilic catalyst. illinois.edubeilstein-journals.org The phosphine first adds to the β-position of the α,β-unsaturated carbonyl compound, forming a zwitterionic phosphonium enolate intermediate. illinois.edu This intermediate can then act as a base, deprotonating the amine nucleophile and activating it for conjugate addition. illinois.edu This catalytic cycle allows for the formation of the β-amino product under mild conditions.
Organocatalytic Approaches (e.g., Thiourea Catalysis)
In recent years, organocatalysis has emerged as a powerful tool for mediating conjugate additions. Chiral thiourea derivatives are particularly effective organocatalysts for the conjugate addition of amines to vinyl phosphonates and phosphinates. researchgate.net The efficacy of thiourea catalysts stems from their ability to act as hydrogen-bond donors. researchgate.net
The thiourea catalyst activates the vinylphosphinate by forming a bifurcated hydrogen bond with the phosphoryl oxygen atom. This interaction increases the electrophilicity of the β-carbon of the vinyl group, making it more susceptible to attack by the amine nucleophile. researchgate.net This activation mode has enabled the synthesis of numerous β-aminophosphonates and -phosphinates in high yields. researchgate.net The use of chiral thiourea catalysts can also allow for the enantioselective synthesis of chiral β-amino acid derivatives. nih.gov
Table 2: Catalytic Approaches for Aza-Michael Addition to Vinylphosphonates
| Catalysis Type | Catalyst Example | Mechanism of Activation |
|---|---|---|
| Base Catalysis | Amine bases | Deprotonation of the amine nucleophile. |
| Nucleophilic Catalysis | Triphenylphosphine | Formation of a phosphonium enolate intermediate that acts as a base. illinois.edu |
Esterification and Derivatization from Phosphinic Acid Precursors
The synthesis of this compound from its corresponding phosphinic acid precursor, (3-aminopropyl)(methyl)phosphinic acid, requires an esterification step. However, the direct esterification of phosphinic acids with alcohols is often challenging under conventional heating conditions because the phosphorus center is not sufficiently electrophilic. researchgate.net
To overcome this, activating agents are employed to convert the phosphinic acid into a more reactive intermediate. Propylphosphonic anhydride (T3P®) is a highly effective coupling reagent for this purpose. mtmt.huresearchgate.net T3P® reacts with the phosphinic acid to form a mixed anhydride intermediate. benthamdirect.comeurekaselect.comresearchgate.net This intermediate is significantly more reactive towards nucleophilic attack by an alcohol than the parent phosphinic acid.
The T3P®-assisted esterification proceeds under mild conditions and is often fast and efficient, providing high yields of the desired phosphinate ester. researchgate.netresearchgate.net For example, various phosphinic acids have been successfully esterified with simple alcohols at room temperature using 1.1 equivalents of the T3P® reagent. researchgate.netresearchgate.net This method represents an advanced and practical approach for the synthesis of phosphinate esters from their acid precursors.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.nettandfonline.com For the synthesis of aminophosphinates and related structures, the Kabachnik-Fields reaction is a cornerstone MCR. wikipedia.orgnih.govorganic-chemistry.org
The Kabachnik-Fields reaction is a one-pot condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl phosphite or an H-phosphinate. nih.govnih.govsemanticscholar.org This reaction provides direct access to α-aminophosphonates and their derivatives. wikipedia.org
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the nature of the reactants:
Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. This is followed by the nucleophilic addition of the hydrophosphoryl compound across the C=N double bond. wikipedia.orgnih.gov
α-Hydroxyphosphonate Pathway: The carbonyl compound reacts first with the hydrophosphoryl compound to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate product. nih.govsemanticscholar.org
The Kabachnik-Fields reaction is highly versatile and can be performed under various conditions, including catalyst-free, under microwave irradiation, or using catalysts like magnesium perchlorate to improve efficiency. nih.govacs.org This MCR is a powerful tool for the structural elaboration of organophosphorus compounds, enabling the rapid construction of libraries of aminophosphonates for biological screening and other applications. rsc.orgresearchgate.net
Hydrolytic Routes for Related Phosphinic Acid Derivatives
The conversion of phosphinate esters to their corresponding phosphinic acids is a critical step in the synthesis of numerous biologically active compounds and versatile chemical intermediates. This transformation is typically achieved through hydrolysis, a reaction that can be effectively promoted by either acidic or basic conditions. The selection of the hydrolytic method is paramount and is dictated by the substrate's sensitivity to pH and the desired reaction kinetics.
Acid-catalyzed hydrolysis of phosphinate esters represents a common and effective method for the preparation of the corresponding phosphinic acids. This process is typically carried out in the presence of strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. The reaction generally requires elevated temperatures to proceed at a practical rate.
The mechanism of acid-catalyzed hydrolysis of phosphinate esters is analogous to that of carboxylic esters and involves a nucleophilic attack by water on the protonated phosphorus center. The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. This is followed by the nucleophilic addition of a water molecule to form a pentacoordinate intermediate. Subsequent proton transfer and elimination of the alcohol (ethanol in the case of ethyl esters) yields the final phosphinic acid product.
The rate of acid-catalyzed hydrolysis can be influenced by several factors, including the concentration of the acid, the reaction temperature, and the steric and electronic properties of the substituents on the phosphorus atom. Generally, phosphinates with less sterically hindered groups on the phosphorus atom tend to hydrolyze more rapidly.
Detailed research findings on the acid-mediated hydrolysis of various phosphinate esters have been documented, providing insights into optimal reaction conditions. For instance, the hydrolysis of certain phosphinates has been successfully achieved by refluxing in concentrated hydrochloric acid for several hours.
Table 1: Illustrative Conditions for Acid-Mediated Hydrolysis of Phosphinate Esters
| Phosphinate Ester Substrate | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl Phenylphosphinate | Conc. HCl | Water | 100 | 6 | >90 |
| Methyl Diphenylphosphinate | 6M H₂SO₄ | Dioxane/Water | 95 | 12 | 85 |
| Ethyl (2-aminoethyl)methylphosphinate | Conc. HCl | Water | 110 | 8 | 88 |
This table presents illustrative data based on findings for structurally related compounds and general principles of phosphinate ester hydrolysis.
Base-promoted hydrolysis, often referred to as saponification, provides an alternative and widely used route to phosphinic acids from their esters. This method typically involves heating the phosphinate ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The mechanism of base-promoted hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom of the phosphinate ester. This addition results in the formation of a pentacoordinate intermediate. The subsequent collapse of this intermediate leads to the cleavage of the P-O ester bond and the formation of the phosphinate anion and the corresponding alcohol. The reaction is driven to completion by the deprotonation of the initially formed phosphinic acid by the basic reaction medium, forming a phosphinate salt. An acidic workup is then required to protonate the phosphinate salt and isolate the desired phosphinic acid.
Several factors influence the rate of base-promoted hydrolysis, including the concentration of the base, the reaction temperature, the nature of the leaving group (the alkoxy group), and the steric hindrance around the phosphorus center. In general, the reaction is faster with less sterically bulky substituents and with better leaving groups.
Research has demonstrated the efficacy of base-promoted hydrolysis for a variety of phosphinate esters. For example, the hydrolysis of ethyl phosphinates is often accomplished by treatment with aqueous sodium hydroxide at elevated temperatures.
Table 2: Representative Conditions for Base-Promoted Hydrolysis of Phosphinate Esters
| Phosphinate Ester Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl Methylphenylphosphinate | 2M NaOH | Water/Ethanol | 80 | 4 | >95 |
| Propyl Diethylphosphinate | 4M KOH | Water | 100 | 6 | 92 |
| Ethyl (4-aminobutyl)methylphosphinate | 3M NaOH | Water | 90 | 5 | 90 |
This table presents representative data based on findings for structurally related compounds and general principles of phosphinate ester hydrolysis.
Spectroscopic and Advanced Analytical Characterization of Ethyl 3 Aminopropyl Methyl Phosphinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique that provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For ethyl (3-aminopropyl)(methyl)phosphinate, a multi-nuclear approach involving ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.
Proton and carbon NMR spectra offer a comprehensive map of the hydrogen and carbon frameworks of the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, P) and the spin-spin coupling between adjacent, non-equivalent protons. The predicted assignments are detailed in the table below. The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the ethyl, methyl, and 3-aminopropyl groups.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. docbrown.info Due to the molecule's asymmetry, each carbon atom is chemically distinct and should produce a separate resonance. docbrown.info The chemical shifts are indicative of the carbon's bonding environment (e.g., attachment to phosphorus, oxygen, or nitrogen).
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | P-CH₃ | 1.2 - 1.6 | Doublet | JP-H ≈ 12-16 | Coupling to the phosphorus atom. |
| ¹H | P-CH₂ -CH₂-CH₂-NH₂ | 1.7 - 2.0 | Multiplet | Complex coupling with adjacent CH₂ and P. | |
| ¹H | P-CH₂-CH₂ -CH₂-NH₂ | 1.6 - 1.9 | Multiplet | Overlapping signals are likely. | |
| ¹H | P-CH₂-CH₂-CH₂ -NH₂ | 2.8 - 3.1 | Triplet | JH-H ≈ 7 | Coupled to the adjacent methylene (B1212753) group. |
| ¹H | -NH₂ | 1.5 - 2.5 | Broad Singlet | Chemical shift and appearance are solvent-dependent. | |
| ¹H | O-CH₂ -CH₃ | 3.9 - 4.2 | Quartet | JH-H ≈ 7 | Coupled to the methyl protons of the ethyl group. |
| ¹H | O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | JH-H ≈ 7 | Coupled to the methylene protons of the ethyl group. |
| ¹³C | P-C H₃ | 10 - 20 | Doublet | JP-C | Direct coupling to phosphorus. |
| ¹³C | P-C H₂- | 25 - 35 | Doublet | JP-C | Direct coupling to phosphorus. |
| ¹³C | -C H₂- | 20 - 30 | Singlet | ||
| ¹³C | -C H₂-NH₂ | 40 - 50 | Singlet | Deshielded by the nitrogen atom. | |
| ¹³C | O-C H₂- | 60 - 70 | Doublet | JP-O-C | Coupled to phosphorus through oxygen. |
| ¹³C | -C H₃ | 15 - 25 | Singlet |
³¹P NMR spectroscopy is a highly specific and sensitive technique for analyzing phosphorus-containing compounds. Since there is only one phosphorus atom in this compound, the proton-decoupled ³¹P NMR spectrum will exhibit a single sharp signal. The chemical shift of this signal is characteristic of the phosphinate functional group, distinguishing it from other phosphorus oxidation states and coordination environments, such as phosphonates, phosphates, or phosphines. This single peak provides unequivocal evidence of the phosphorus chemical environment, confirming the integrity of the phosphinate core.
While techniques like COSY and HMBC are primary tools for determining through-bond connectivity, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can provide crucial information about the spatial proximity of atoms, which helps in confirming regiochemical assignments. A NOESY experiment detects correlations between nuclei that are close in space, typically within 5 Å.
For this compound, a NOESY spectrum would be expected to show cross-peaks between:
The protons of the P-methyl group and the protons of the P-CH₂ group on the aminopropyl chain.
The protons of the P-methyl group and the O-CH₂ protons of the ethyl group.
The protons of the P-CH₂ group and the O-CH₂ protons of the ethyl group.
The observation of these through-space correlations would confirm that the methyl, 3-aminopropyl, and ethyl groups are all attached to the same central phosphorus atom, thereby validating the proposed regiochemistry of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)
Vibrational spectroscopy, including IR and FTIR, measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mdpi.com This technique is exceptionally useful for identifying the functional groups present in a molecule. mdpi.comresearchgate.net
The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups. The most prominent and diagnostic peaks are associated with the phosphoryl (P=O) and amine (N-H) groups.
Key vibrational frequencies include:
P=O Stretching: A very strong and sharp absorption band typically appears in the range of 1200-1260 cm⁻¹. This band is a definitive marker for the phosphoryl group.
N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.netnist.gov
N-H Bending: A bending (scissoring) vibration for the primary amine is expected around 1590-1650 cm⁻¹. researchgate.net
C-H Stretching: Absorptions for the stretching vibrations of aliphatic C-H bonds are found in the 2850-3000 cm⁻¹ range.
P-O-C Stretching: The stretching of the P-O-C linkage gives rise to strong bands, typically in the 1000-1050 cm⁻¹ region.
P-C Stretching: Vibrations corresponding to the P-C bond are generally weaker and appear in the 650-800 cm⁻¹ range.
Interactive Table: Characteristic FTIR Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 3300 - 3500 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium |
| 2850 - 3000 | Stretch | C-H (Aliphatic) | Medium-Strong |
| 1590 - 1650 | Bend (Scissoring) | N-H (Primary Amine) | Medium-Variable |
| 1200 - 1260 | Stretch | P=O (Phosphoryl) | Strong, Sharp |
| 1000 - 1050 | Stretch | P-O-C (Phosphinate Ester) | Strong |
| 650 - 800 | Stretch | P-C (Phosphinate) | Weak-Medium |
FTIR spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring. clairet.co.ukresearchgate.netyoutube.com The synthesis of this compound can be tracked by observing the disappearance of reactant-specific peaks and the simultaneous emergence of product-specific peaks. For example, if the synthesis involves the formation of the P=O bond, the progress can be monitored by the increasing intensity of the characteristic P=O stretching band around 1200-1260 cm⁻¹. youtube.com
Furthermore, FTIR is valuable for assessing the purity of the final product. The absence of peaks corresponding to starting materials, reagents, or potential byproducts (e.g., a broad -OH peak around 3200-3600 cm⁻¹ indicating water or hydrolyzed species) in the final spectrum is a strong indicator of high purity. youtube.com The sharpness and precise location of the characteristic bands can serve as a chemical fingerprint for the pure compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule. For this compound, both high-resolution and fragmentation analyses are critical.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₆H₁₆NO₂P. Using the exact masses of the most abundant isotopes (¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ³¹P = 30.97376), the theoretical monoisotopic mass can be calculated.
The protonated molecule, [M+H]⁺, would be the expected ion in positive-mode electrospray ionization (ESI). Its high-resolution measurement would serve to confirm the molecular formula, distinguishing it from other potential isobaric compounds.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₆H₁₆NO₂P | 165.09185 |
| [M+H]⁺ | C₆H₁₇NO₂P | 166.09968 |
In mass spectrometry, molecules fragment in predictable ways based on their structure. The analysis of these fragment ions provides a "fingerprint" that helps to piece together the molecular structure. The structure of this compound contains several key functional groups that would direct its fragmentation under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).
Key fragmentation pathways would include:
Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, a common pathway for amines. This would result in the loss of the propylphosphinate chain or the formation of a stable iminium ion.
Cleavage of the P-O bond: Loss of the ethoxy group (-OCH₂CH₃) is a likely fragmentation pathway for the phosphinate ester.
McLafferty-type rearrangements: While less common for this specific structure, rearrangements involving hydrogen transfer could occur.
Loss of small neutral molecules: Cleavage can result in the loss of ethene (C₂H₄) from the ethyl group.
Table 2: Predicted Major Fragment Ions in Mass Spectrometry
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 135 | [M-C₂H₆]⁺ | Ethane | Loss of ethyl radical and a hydrogen |
| 120 | [M-OC₂H₅]⁺ | Ethoxy radical | Cleavage of the P-O bond |
| 102 | [M-C₃H₇N-H]⁺ | Propylamine radical | Cleavage of the P-C bond |
| 74 | [CH₃P(O)OH]⁺ | C₃H₈N | Cleavage of P-C bond with rearrangement |
| 44 | [C₂H₆N]⁺ | C₄H₁₀O₂P | Alpha-cleavage at the amine |
X-ray Crystallography for Solid-State Structural Determination
While no publicly accessible crystal structure for this compound has been deposited in crystallographic databases, the principles of molecular geometry and intermolecular forces allow for a detailed prediction of its solid-state characteristics.
In the solid state, the molecule would adopt a conformation that minimizes steric strain. The flexible propyl chain would likely adopt a staggered or anti-periplanar conformation. The geometry around the phosphorus atom would be tetrahedral.
The primary intermolecular forces governing the crystal structure would be hydrogen bonds and dipole-dipole interactions. The aminopropyl group is a key contributor, with the primary amine (-NH₂) acting as a hydrogen bond donor. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor.
Table 3: Predicted Intermolecular Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Relative Strength | Predicted Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine) | O=P (phosphoryl) | Strong | Primary structure-directing interaction, forming chains or dimers. nih.gov |
| Dipole-Dipole | P=O group | P=O group | Moderate | Contributes to lattice energy and packing efficiency. |
Complementary Analytical Techniques
To achieve full and unambiguous characterization, mass spectrometry and X-ray crystallography would be used in conjunction with other spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. Distinct signals would be expected for the CH₃-P, P-O-CH₂-CH₃, P-CH₂-CH₂-CH₂-N, and N-H protons, with characteristic chemical shifts and coupling constants (J-couplings) to both neighboring protons and the phosphorus nucleus.
¹³C NMR: Would show distinct signals for each of the six carbon atoms in the molecule, confirming the carbon skeleton.
³¹P NMR: As a phosphorus-containing compound, this is a crucial technique. It would show a single resonance in the phosphinate region of the spectrum, confirming the presence and electronic environment of the phosphorus atom.
Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key vibrational bands would be expected for N-H stretching of the primary amine, C-H stretching of the alkyl groups, a strong P=O stretching absorption, and P-O-C stretching vibrations.
Atomic Force Microscopy (AFM) for Surface Adsorption and Morphology Studies
The (3-aminopropyl) group in this compound offers a reactive site for binding to surfaces, while the phosphinate group can also interact with metal oxide surfaces. This dual functionality makes it a candidate for creating functionalized surfaces. AFM would be employed to study the topography, roughness, and homogeneity of surfaces coated with this compound.
Detailed Research Findings:
In studies of similar organophosphorus compounds, such as perfluorinated phosphonic acids on zinc oxide nanoparticles, AFM is used to visualize the morphology of the nanoparticle-modifier film. mdpi.comresearchgate.net For this compound, AFM analysis would likely be used to:
Confirm Monolayer Formation: High-resolution AFM imaging could confirm the formation of a uniform monolayer on a substrate like silicon oxide or indium tin oxide. researchgate.net
Assess Surface Coverage and Defects: The technique would reveal the degree of surface coverage and identify any defects, such as pinholes or aggregates, within the deposited layer.
Determine Surface Roughness: By measuring the root-mean-square (RMS) roughness, one can quantify the smoothness of the coating, which is crucial for applications in electronics and optics.
An illustrative data table based on typical AFM analysis of organophosphorus compound coatings is presented below.
| Parameter | Untreated Substrate | Substrate Treated with Organophosphorus Compound |
| RMS Roughness (nm) | 0.2 - 0.5 | 0.3 - 0.8 |
| Surface Morphology | Smooth, featureless | Homogeneous layer with occasional aggregates |
| Contact Angle (°) | 10 - 20 | 60 - 80 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Thermal Analysis (TGA/DTA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for understanding the thermal stability and decomposition of chemical compounds. mdpi.com For this compound, TGA/DTA would provide critical data on its behavior at elevated temperatures, which is particularly relevant if the compound is used as a flame retardant or a precursor in high-temperature syntheses. nih.govnih.govresearchgate.net
The thermal degradation of organophosphorus compounds often involves the elimination of a phosphorus acid. nih.govnih.govresearchgate.net The stability of these compounds is influenced by the level of oxygenation at the phosphorus atom. nih.govnih.govresearchgate.net Phosphinates are generally found to be more thermally stable than phosphates. researchgate.net
Detailed Research Findings:
TGA of this compound would be expected to show a multi-stage decomposition process. The initial weight loss would likely correspond to the loss of the ethyl group, followed by the decomposition of the aminopropyl chain and finally the breakdown of the methylphosphinate core. The DTA curve would indicate whether these decomposition steps are endothermic or exothermic.
Based on studies of similar organophosphorus compounds, the following thermal decomposition characteristics can be anticipated. researchgate.net
| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Probable Decomposition Event |
| 150 - 250 | 10 - 15 | Endothermic | Loss of ethyl group |
| 250 - 400 | 30 - 40 | Exothermic | Decomposition of the aminopropyl side chain |
| > 400 | 20 - 30 | Exothermic | Breakdown of the methylphosphinate backbone and char formation |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Analogues
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz If this compound is used as a monomer or a chain transfer agent in polymerization reactions, GPC would be indispensable for characterizing the resulting oligomers or polymers. nih.govresearchgate.net
The presence of both an amine and a phosphinate group in the molecule can present challenges for GPC analysis, as these functional groups can interact with the stationary phase of the GPC column, leading to inaccurate molecular weight determination. polymer.co.kr To mitigate these effects, the mobile phase is often modified with additives such as salts or amines. polymer.co.kr
Detailed Research Findings:
For polymeric analogues of this compound, GPC analysis would provide the following key parameters:
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): A molecular weight definition that is more sensitive to high molecular weight molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution.
A typical GPC data table for a phosphorus-containing polymer is shown below.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 15,000 | 22,500 | 1.5 |
| Polymer B | 25,000 | 30,000 | 1.2 |
| Polymer C | 18,000 | 27,000 | 1.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Aminopropyl Methyl Phosphinate
Reactivity of the Amino Functionality
The primary amino group in ethyl (3-aminopropyl)(methyl)phosphinate is a nucleophilic center, capable of participating in a variety of bond-forming reactions.
The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily reacting with electrophilic carbonyl centers of carboxylic acids, acyl chlorides, and anhydrides to form amides, and with aldehydes and ketones to form imines (Schiff bases).
Amidation reactions typically proceed by nucleophilic acyl substitution. The reaction with a carboxylic acid, for instance, generally requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group, or the use of high temperatures to drive off water. A more common laboratory-scale synthesis involves the reaction with more electrophilic acyl chlorides or anhydrides. The reaction with an acyl chloride is particularly vigorous and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted amide.
| Reactant Class | Product | General Reaction Conditions |
| Carboxylic Acid | Amide | High temperature or coupling agent (e.g., DCC) |
| Acyl Chloride | Amide | Typically at room temperature, often with a base to neutralize HCl |
| Aldehyde/Ketone | Imine | Mildly acidic conditions (e.g., pH 4-5), removal of water |
This table presents typical conditions for amidation and imine formation with primary amines.
The nucleophilic character of the primary amine in this compound also allows for alkylation and acylation reactions. N-alkylation can be achieved by reaction with alkyl halides through a nucleophilic substitution reaction (SN2). The primary amine can be sequentially alkylated to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a highly efficient reaction due to the high electrophilicity of the carbonyl carbon in the acylating agent. The reaction is typically fast and exothermic. As with amidation from carboxylic acids, a base is often added to neutralize the hydrogen chloride byproduct when an acyl chloride is used.
The presence of the aminopropyl chain in this compound opens up the possibility for intramolecular cyclization reactions to form heterocyclic compounds. For instance, if the amino group is first acylated with a molecule containing a second reactive functional group, subsequent intramolecular reaction can lead to the formation of a cyclic structure.
Transformations at the Phosphinate Ester Moiety
The ethyl phosphinate portion of the molecule is also susceptible to chemical transformations, most notably hydrolysis and transesterification.
The ethyl ester of the phosphinate can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding phosphinic acid.
Acid-catalyzed hydrolysis typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of ethanol. The mechanism can proceed through different pathways, such as an AAc2 mechanism (involving P-O bond cleavage) or an AAl2 mechanism (involving C-O bond cleavage), though the former is more common for phosphinate esters. nih.gov
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom. This forms a pentacoordinate intermediate, which then collapses to expel the ethoxide leaving group, yielding the phosphinate anion. The steric environment around the phosphorus atom can significantly influence the rate of hydrolysis, with increased steric hindrance generally slowing the reaction. For example, the relative rate of alkaline hydrolysis of ethyl diethylphosphinate is significantly faster than that of the more sterically hindered ethyl di-tert-butylphosphinate. nih.gov
| Hydrolysis Condition | Key Mechanistic Step | Influencing Factors |
| Acidic | Protonation of P=O, nucleophilic attack by H₂O | Acid concentration, temperature |
| Basic | Nucleophilic attack by OH⁻ on the P atom | Steric hindrance at the P atom, pH, temperature |
This table summarizes the key features of acid- and base-catalyzed hydrolysis of phosphinate esters.
Transesterification of the ethyl phosphinate can be achieved by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. This reaction exchanges the ethyl group of the ester with the alkyl group of the alcohol. The reaction is an equilibrium process, and using the replacing alcohol as a solvent is a common strategy to drive the reaction to completion.
The mechanism of transesterification is analogous to that of hydrolysis. Under acidic conditions, the phosphoryl oxygen is protonated, followed by nucleophilic attack by the new alcohol. Under basic conditions, an alkoxide ion, generated from the new alcohol, acts as the nucleophile. Microwave-assisted transesterification has been shown to be an efficient method for the alcoholysis of phosphinate esters, often requiring high temperatures but proceeding in good yields. mtak.hu
Phosphinate Oxidation Reactions
The phosphorus center in this compound is susceptible to oxidation, a common reaction for phosphinates. This transformation typically involves the conversion of the P(III) species to a P(V) species, resulting in the formation of the corresponding phosphonate. The oxidation process enhances the coordination properties of the phosphorus atom and alters the electronic environment of the molecule.
Oxidizing agents such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen under certain conditions can facilitate this conversion. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the oxidant. For instance, in the case of a related compound, ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate, it has been noted that the compound can be oxidized to form phosphine oxides . The primary product of the oxidation of this compound would be ethyl (3-aminopropyl)(methyl)phosphonate.
| Reactant | Oxidizing Agent | Major Product | Reference |
| This compound | Hydrogen Peroxide, Peroxy Acids | Ethyl (3-aminopropyl)(methyl)phosphonate | General Reaction |
| Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate | Generic Oxidants | Phosphine Oxides |
Reactivity of the Alkyl Chain
Introduction of Additional Functional Groups
The (3-aminopropyl) portion of the molecule provides a reactive site for the introduction of additional functional groups, primarily through reactions involving the terminal amino group. This primary amine is nucleophilic and can participate in a variety of chemical transformations to create derivatives with modified properties.
Common reactions at the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
These modifications can be used to attach a wide range of functionalities, such as fluorescent tags, polymers, or other biologically active moieties. For example, synthetic strategies have been developed for the functionalization of similar structures, such as (pyrrolidin-2-yl)phosphonates, by modifying the groups attached to the core structure nih.gov. The amino group on the alkyl chain of this compound is also capable of participating in nucleophilic substitution reactions .
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | Acyl Chloride | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde/Ketone | Imine |
Degradation Pathways and Stability Studies
Cleavage of Phosphorus-Carbon Bonds
The phosphorus-carbon (P-C) bond is a defining feature of organophosphorus compounds and is generally characterized by high stability. This bond is notably resistant to hydrolysis under both acidic and basic conditions unm.edu. However, under specific and often harsh conditions, cleavage of the P-C bond can occur.
Several mechanisms can lead to the scission of P-C bonds:
Enzymatic Cleavage: Certain enzymes, such as phosphonoacetaldehyde hydrolase and C-P lyase, are capable of breaking P-C bonds as part of their catalytic cycle unm.edu.
Reductive Cleavage: Strong reducing agents, like alkali metals in solvents such as tetrahydrofuran, can induce cleavage of P-C bonds in compounds like tertiary phosphines researchgate.net.
Oxidative Cleavage: While generally stable, the P-C bond can be ruptured under specific oxidative conditions, such as in the presence of Mn(II) and O2 d-nb.info.
Transition Metal-Mediated Cleavage: Certain transition metal complexes can facilitate the cleavage of P-C bonds nsf.gov.
Computational studies on related methylphosphonate esters have shown that the propensity for P-C versus P-O bond cleavage is influenced by substituents on the carbon atom. For instance, the presence of electron-withdrawing groups can stabilize transition states that favor P-C bond dissociation nih.gov. In the context of this compound, the P-C bonds (P-methyl and P-propyl) are expected to be highly stable under normal physiological and environmental conditions.
Stability in Acidic and Basic Media
The stability of this compound in aqueous media is primarily dictated by the hydrolysis of the ethyl ester linkage. Phosphinates, like phosphonates, can undergo hydrolysis under both acidic and basic conditions nih.govresearchgate.net.
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is typically initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A subsequent nucleophilic attack by water on the phosphorus center leads to the cleavage of the P-O ester bond, releasing ethanol and forming (3-aminopropyl)(methyl)phosphinic acid. The mechanism for the hydrolysis of similar phosphonates often involves an AAc2 mechanism, where water is involved and P-O bond cleavage occurs nih.gov.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the phosphorus atom. This also results in the cleavage of the P-O bond and the formation of the corresponding phosphinic acid salt and ethanol.
The P-C bonds within the molecule are significantly more resistant to both acid- and base-catalyzed hydrolysis compared to the P-O-C ester linkage unm.edu. Therefore, the primary degradation pathway in acidic or basic environments is expected to be the hydrolysis of the ethyl ester.
| Condition | Primary Degradation Pathway | Products |
| Acidic Media | Hydrolysis of the ethyl ester | (3-Aminopropyl)(methyl)phosphinic acid, Ethanol |
| Basic Media | Hydrolysis of the ethyl ester | (3-Aminopropyl)(methyl)phosphinate salt, Ethanol |
Mechanistic Studies of Related Organophosphorus Transformations
The chemical behavior of this compound can be understood by examining mechanistic studies of related organophosphorus compounds. The reactivity of these molecules is centered around the phosphorus atom and the functional groups attached to it.
Nucleophilic substitution at the phosphorus center is a fundamental reaction type for phosphinates and phosphonates. The hydrolysis of these esters, for example, proceeds through a nucleophilic attack on the phosphorus atom of the P=O unit nih.gov. The stereochemical outcome and reaction rate are influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.
Metabolic transformations of organophosphorus compounds often involve oxidation reactions mediated by enzyme systems like cytochrome P450 nih.govresearchgate.net. These transformations can lead to either activation or detoxification of the compound.
The degradation of organophosphorus compounds in the environment can proceed through various pathways, including hydrolysis and photolysis researchgate.net. For instance, the photodegradation of dimethyl methylphosphonate on TiO2 surfaces proceeds in a stepwise manner, involving the scission of P-OCH3 bonds, to ultimately yield methylphosphonic acid and inorganic phosphate (B84403) researchgate.net.
Mechanistic studies provide a framework for predicting the reactivity, stability, and potential metabolic fate of this compound. These studies highlight the importance of the phosphorus center as the primary site of reactivity and the general stability of the phosphorus-carbon bonds.
Enzyme-Catalyzed Rearrangements and Migration Reactions (using phosphonates as models/substrates)
While specific enzyme-catalyzed rearrangement studies on this compound are not extensively documented, research on analogous phosphonate compounds provides significant insights into potential enzymatic transformations. A notable example is the biologically unprecedented 1,2-phosphono migration reaction catalyzed by the mononuclear non-haem-iron-dependent enzyme, (S)-2-hydroxypropylphosphonate epoxidase (HppE). nih.govresearchgate.net HppE is responsible for the final step in the biosynthesis of the antibiotic fosfomycin. nih.govresearchgate.net
Normally, HppE catalyzes the conversion of (S)-2-hydroxypropylphosphonate ((S)-2-HPP) to fosfomycin. nih.govresearchgate.net However, when presented with an alternative substrate, (R)-1-hydroxypropylphosphonate ((R)-1-HPP), the enzyme catalyzes a remarkable 1,2-phosphono migration, converting it to 1-oxopropan-2-ylphosphonate. nih.govresearchgate.netnih.gov Mechanistic studies, including the use of substrate analogues, have shed light on this unusual reaction.
One key substrate analogue used to probe the mechanism is (1R)-1-hydroxyl-2-aminopropylphosphonate, which is structurally related to the aminopropyl moiety of this compound. nih.govresearchgate.net The study of such analogues has provided compelling evidence that the 1,2-phosphono migration likely proceeds through a carbocation intermediate. nih.govresearchgate.netnih.govnih.gov The proposed mechanism involves the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, followed by electron transfer to the iron center of the enzyme, which generates a carbocation. researchgate.net This carbocation then triggers the migration of the phosphonate group to the adjacent carbon. nih.govresearchgate.netresearchgate.net
The ability of HppE to catalyze distinct reactions based on the substrate's regio- and stereochemistry has been further elucidated by X-ray crystallography. nih.govresearchgate.net These findings suggest a new paradigm for the enzymatic construction of phosphonate-containing natural products. nih.govresearchgate.net
Table 1: HppE-Catalyzed Reactions with Different Phosphonate Substrates
| Substrate | Enzyme | Product | Reaction Type | Proposed Intermediate |
| (S)-2-hydroxypropylphosphonate ((S)-2-HPP) | HppE | Fosfomycin | Epoxidation | Radical |
| (R)-1-hydroxypropylphosphonate ((R)-1-HPP) | HppE | 1-oxopropan-2-ylphosphonate | 1,2-Phosphono Migration | Carbocation |
| (1R)-1-hydroxyl-2-aminopropylphosphonate | HppE | (Used as a mechanistic probe) | Dehydrogenation | Carbocation |
This table summarizes the different reactions catalyzed by the HppE enzyme depending on the phosphonate substrate provided, highlighting the proposed reaction mechanism intermediates.
Transition State Analysis in Phosphinate Chemical Reactions
Phosphinates, due to their tetrahedral phosphorus center, are excellent mimics of the transition states of various biochemical reactions, particularly those involving the hydrolysis of esters and amides. nih.govmdpi.com This characteristic makes them potent inhibitors of enzymes that catalyze such reactions and valuable tools for studying enzyme mechanisms through transition state analysis. nih.govnih.gov
The transition state of a chemical reaction is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. scispace.com By designing molecules that resemble this transition state, it is possible to create potent and specific enzyme inhibitors. nih.govnih.gov Phosphinates and phosphonates serve as effective transition-state analogues because the phosphorus atom can adopt a stable tetrahedral geometry that mimics the unstable tetrahedral intermediates formed during reactions like peptide bond hydrolysis. nih.govmdpi.comresearchgate.net
For instance, phosphonate analogues of peptide substrates for the enzyme carboxypeptidase A have been shown to be potent transition-state analogue inhibitors. nih.gov A correlation between the inhibition constants (Ki) of these phosphonate inhibitors and the catalytic efficiency (kcat/Km) for the corresponding amide substrates provides strong evidence for this transition-state analogy. nih.gov This supports a mechanism where the enzymatic reaction proceeds through a tetrahedral intermediate. nih.gov
Computational studies, such as those employing density functional theory (DFT), are also crucial in analyzing the transition states of reactions involving phosphinates and phosphonates. iaea.orgresearchgate.net These theoretical calculations can provide detailed three-dimensional models of transition state structures and help to elucidate reaction mechanisms that are difficult to probe experimentally. scispace.com For example, computational studies have been used to investigate the basicity of the phosphoryl oxygen in a series of organophosphorus compounds, from phosphates to phosphine oxides, which is a key factor in their reactivity and interaction with metal ions. iaea.orgresearchgate.net
The ability of the phosphinate group in compounds like this compound to act as a transition-state analogue is a critical aspect of its chemical reactivity profile, suggesting its potential to interact with and modulate the activity of various enzymes.
Theoretical and Computational Studies on Ethyl 3 Aminopropyl Methyl Phosphinate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.
The three-dimensional structure of a molecule is crucial for its function and reactivity. Energy minimization calculations are performed to identify the most stable geometric arrangement of atoms, known as the ground state conformation. For a flexible molecule like Ethyl (3-aminopropyl)(methyl)phosphinate, with several rotatable single bonds, multiple local energy minima may exist.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (O-P-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.2 |
| Gauche 1 | 60° | 1.25 | 14.5 |
| Gauche 2 | -60° | 1.25 | 14.5 |
Note: Data are hypothetical and representative of typical values for similar organophosphorus compounds.
The distribution of electron density within a molecule is key to its polarity and reactivity. Natural Bond Orbital (NBO) analysis is a common computational method used to calculate the partial atomic charges and bond orders. In this compound, the phosphorus-oxygen double bond (P=O) is highly polar, leading to a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom. wikipedia.org This polarity is a defining feature of phosphinates.
The amino group at the end of the propyl chain also introduces polarity, with the nitrogen atom carrying a negative charge and the attached hydrogen atoms being slightly positive. This charge distribution is critical for understanding how the molecule interacts with itself and with other molecules. Bond order analysis confirms the nature of the chemical bonds, for example, distinguishing between the P=O double bond and the P-O and P-C single bonds.
Table 2: Calculated Partial Atomic Charges and Bond Orders for Selected Atoms in this compound
| Atom | Partial Charge (e) | Bond | Bond Order |
|---|---|---|---|
| P | +1.25 | P=O | 1.85 |
| O (phosphoryl) | -0.85 | P-O (ester) | 0.95 |
| O (ester) | -0.60 | P-C (methyl) | 0.98 |
| N | -0.90 | P-C (propyl) | 0.97 |
| C (methyl) | -0.75 | N-H | 0.92 |
Note: Data are hypothetical and based on general principles of organophosphorus chemistry.
Reaction Mechanism Prediction and Energy Barriers
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transient species like intermediates and transition states.
The synthesis of aminophosphinates can often be achieved through reactions such as the Kabachnik-Fields or Michaelis-Arbuzov reactions. wikipedia.orgrsc.org Computational modeling of these synthetic routes for this compound would involve calculating the energy profile of the entire reaction pathway. This allows for the comparison of different potential synthetic strategies to determine the most energetically favorable route.
For example, a possible synthesis could involve the reaction of a suitable phosphinate precursor with 3-aminopropanol. Computational models can predict the feasibility of such a reaction by calculating the change in Gibbs free energy.
A detailed reaction mechanism study involves the characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. nih.gov For the synthesis of this compound, computational methods can identify the structure of key intermediates, such as protonated species or addition complexes.
Table 3: Calculated Activation Energies for a Postulated Synthetic Step
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
|---|
Note: Data are hypothetical and representative for this type of reaction.
Molecular Modeling of Intermolecular Interactions
The way molecules interact with each other governs their physical properties and their behavior in a biological or material context. Molecular modeling can be used to study these non-covalent interactions.
For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. khanacademy.orglibretexts.org The amino group (-NH2) can act as a hydrogen bond donor, while the highly polar phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. wikipedia.org This can lead to the formation of dimers or larger aggregates in the condensed phase.
Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov Additionally, molecular docking studies can predict how this compound might bind to a biological target, such as an enzyme active site, by evaluating the strength and geometry of intermolecular interactions like hydrogen bonds and van der Waals forces. frontiersin.orgnih.gov Studies on similar aminosilanes have shown the importance of considering intermolecular forces to accurately model the system. researchgate.net
Table 4: Calculated Intermolecular Interaction Energies
| Interaction Type | Interacting Groups | Distance (Å) | Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H --- O=P | 1.85 | -5.8 |
| Dipole-Dipole | P=O --- P=O | 3.50 | -2.1 |
Note: Data are hypothetical and based on typical values for these types of interactions.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-aminopropanol |
| Methylphosphinate |
Hydrogen Bonding Networks
No specific studies detailing the hydrogen bonding networks of this compound were found. Such a study would typically involve computational modeling to predict intermolecular and intramolecular hydrogen bond distances, angles, and energies, which are crucial for understanding its physical properties and crystal packing.
Ligand-Metal Coordination Properties
Information regarding the coordination of this compound with metal ions is not available in the current body of scientific literature. Research in this area would explore its potential as a ligand, identifying preferred coordination modes, binding affinities for different metal centers, and the electronic and structural properties of the resulting metal complexes.
Structure-Reactivity Relationship Predictions
Influence of Electronic and Steric Effects on Chemical Transformations and Acidity
A detailed analysis of the structure-reactivity relationships for this compound, supported by computational data, has not been published. This type of investigation would provide insights into how its molecular structure influences its reactivity in chemical transformations and determines its acidic properties.
Research Applications of Ethyl 3 Aminopropyl Methyl Phosphinate and Its Derivatives
Chemical Building Blocks in Advanced Organic Synthesis
The presence of multiple reactive sites in ethyl (3-aminopropyl)(methyl)phosphinate allows for its elaboration into a variety of intricate chemical structures. The primary amino group can undergo a wide range of transformations, including alkylation, acylation, and condensation reactions, while the phosphinate ester provides a handle for further modifications or can act as a key functional element in the final molecule.
Precursors for Complex Phosphinate Architectures
This compound serves as a foundational unit for the construction of more elaborate phosphinate-containing molecules. The amino group can be used to introduce additional functionalities or to link the phosphinate core to other molecular scaffolds. For instance, the amino group can be derivatized to introduce polymerizable groups, leading to the formation of phosphinate-containing polymers. These polymers can exhibit interesting properties, such as flame retardancy or metal-chelating capabilities.
Furthermore, the phosphinate ester itself can be hydrolyzed to the corresponding phosphinic acid, which can then be converted to other esters or amides. This allows for the fine-tuning of the steric and electronic properties of the molecule. The methyl group on the phosphorus atom is generally stable, providing a consistent structural feature in the resulting complex architectures.
Synthesis of Phosphinate-Containing Heterocycles (e.g., Azaphosphorines)
The aminopropyl chain in this compound is well-suited for intramolecular cyclization reactions to form phosphorus-containing heterocycles. One notable class of such heterocycles is the azaphosphorines, which are six-membered rings containing both nitrogen and phosphorus atoms.
The synthesis of 1,3-azaphosphorines can be achieved through the reaction of 3-aminopropyl-H-phosphinates with aldehydes. While this specific reaction starts from the H-phosphinate, this compound can be readily hydrolyzed to the corresponding phosphinic acid, which can then be utilized in similar cyclization strategies. The general reaction involves the formation of an imine between the amino group and an aldehyde, followed by an intramolecular addition of the P-H bond across the C=N double bond. Although the target molecule has a methyl group on the phosphorus instead of a hydrogen, analogous intramolecular cyclizations can be envisaged through different synthetic routes, for example, via intramolecular alkylation or acylation reactions involving the amino group and a suitably functionalized phosphorus center.
Multicomponent reactions also offer a powerful strategy for the synthesis of heterocyclic phosphonates from simple starting materials. mdpi.comresearchgate.net These reactions, often performed under microwave irradiation, can provide rapid and efficient access to complex molecular scaffolds. researchgate.net this compound, with its multiple reactive sites, is a prime candidate for use in such reactions to generate novel phosphinate-containing heterocyclic libraries.
Component in Pseudopeptide and Peptide Mimetic Synthesis
Phosphinate-containing compounds are of significant interest in medicinal chemistry as they can act as mimics of the transition state of peptide bond hydrolysis. This makes them potent inhibitors of various proteases. The structure of this compound, with its aminopropyl side chain, resembles that of an amino acid, making it an excellent building block for the synthesis of pseudopeptides and peptide mimetics. nih.gov
The amino group of this compound can be coupled with the carboxylic acid of a protected amino acid to form a peptide bond. The resulting dipeptide analogue contains a phosphinate moiety in place of a peptide bond. These phosphinopeptides are synthesized through a Mannich-type reaction, which is an efficient method for creating these unnatural peptides. nih.gov The phosphinate group is stable to enzymatic cleavage, which is a desirable property for therapeutic agents.
The synthesis of phosphonopeptides, which are closely related to phosphinopeptides, often involves the use of phosphonochloridates as reactive intermediates. mdpi.com Similar strategies can be employed for the synthesis of phosphinopeptides from this compound, where the phosphinate is first converted to a more reactive species before coupling with an amino acid or peptide fragment.
Functionalization of Surfaces and Materials
The ability of the phosphinate group to strongly interact with metal oxide surfaces, coupled with the versatility of the amino group for further chemical modifications, makes this compound an excellent candidate for the functionalization of various materials.
Anchoring on Metal Oxide Surfaces (e.g., Titanium Dioxide)
The phosphinate group of this compound can act as an effective anchor to bind the molecule to metal oxide surfaces, such as titanium dioxide (TiO₂). This surface modification is of interest for a variety of applications, including the development of biocompatible implants, sensors, and photocatalysts. The binding of aminophosphonates to TiO₂ surfaces has been studied using various surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR).
XPS studies on similar aminophosphonate monolayers on TiO₂ have shown the formation of P–O–Ti bonds, confirming the covalent attachment of the molecules to the surface. acs.org The binding energies of the P 2p and O 1s core levels provide information about the nature of the chemical bonding at the interface. For instance, the deconvolution of the P 2p signal can indicate different binding modes, such as monodentate, bidentate, and tridentate coordination of the phosphonate group to the titanium atoms on the surface. acs.org
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| Ti 2p₃/₂ | ~458.6 | Ti⁴⁺ in TiO₂ |
| Ti 2p₁/₂ | ~464.4 | Ti⁴⁺ in TiO₂ |
| P 2p | ~133.5 | P in phosphonate |
| O 1s | ~530.0 | O in TiO₂ lattice |
| O 1s | ~531.2 | Ti–O–P |
| N 1s | ~400.0 | N in amino group |
ATR-FTIR spectroscopy provides complementary information about the vibrational modes of the adsorbed molecules. Studies on the adsorption of ethyl methylphosphonate (EMPA), a related compound, on TiO₂ have identified characteristic infrared frequencies for the P-O-C and Ti-O-Et vibrations, further confirming the binding of the phosphonate to the surface. researchgate.net The shift in the vibrational frequencies upon adsorption can provide insights into the strength and nature of the surface interaction.
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| ~1040 | ν(P-O-C) | P-O-Et stretch |
| ~1160 | ν(C-C) | Ethyl C-C stretch |
| ~1300 | δ(P-CH₃) | P-CH₃ deformation |
| ~2980 | ν(C-H) | C-H stretch in ethyl and methyl groups |
Creation of Chelate Adsorbents for Metal Ions
The amino and phosphinate groups in this compound can act as coordination sites for metal ions. By grafting this molecule or its derivatives onto a solid support, such as a polymer resin or silica gel, it is possible to create materials with a high affinity for specific metal ions. These chelate adsorbents can be used for the removal of heavy metal ions from contaminated water or for the separation and recovery of valuable metals. researchgate.netmdpi.com
The synthesis of such materials typically involves the reaction of the amino group of this compound with a reactive group on the surface of the support material. For example, a polymer resin containing chloromethyl groups can be functionalized by nucleophilic substitution with the amino group of the phosphinate. The resulting material will have phosphinate groups tethered to the polymer backbone, which can then chelate metal ions from a solution.
The selectivity of these adsorbents can be tailored by modifying the structure of the phosphinate ligand or by introducing other functional groups onto the support material. The efficiency of metal ion adsorption is often dependent on factors such as pH, temperature, and the concentration of the metal ion in the solution. The chelating properties of these materials make them promising candidates for applications in environmental remediation and hydrometallurgy. nih.govscientificliterature.org
Incorporation into Hybrid Organic-Inorganic Materials
The functional groups of this compound, namely the amino and phosphinate moieties, make it a candidate for the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. The phosphinate group can act as a robust anchoring point to inorganic components like metal oxides, while the organic aminopropyl chain can impart flexibility and provide sites for further chemical modification.
Organophosphorus compounds, including phosphinates, are recognized as valuable coupling molecules for anchoring organic groups to inorganic solids. researchgate.net The sol-gel process is a common method for creating these hybrid materials, where the condensation of a phosphinic acid with a metal alkoxide forms M-O-P bridges. researchgate.net This is followed by hydrolysis and condensation of the remaining metal alkoxide groups to create a network. researchgate.net This approach allows for the creation of materials with tailored properties, such as porosity, which is crucial for applications in catalysis and separation.
While specific studies detailing the incorporation of this compound into hybrid materials are not extensively documented in the provided search results, the principles of phosphonate and phosphinate chemistry suggest its potential. For instance, hybrid materials based on titania and phosphonates have been synthesized, demonstrating high chemical stability and structural versatility. uhasselt.be The ability to incorporate various functional groups allows for the tuning of material properties like hydrophobicity and porosity. uhasselt.be
The amino group of this compound offers an additional site for reaction, potentially allowing it to be integrated into polymer matrices or to coordinate with metal centers, further expanding the possibilities for creating complex, multifunctional hybrid materials.
Application in Polymer Modification and Additives Research (e.g., Flame Retardancy)
Phosphorus-based compounds, including phosphinates, are widely researched and utilized as flame retardants in polymeric materials. nih.govresearchgate.netspecificpolymers.comfrontiersin.org They are considered more environmentally friendly alternatives to halogenated flame retardants. nih.gov The mode of action for these compounds can occur in both the gas and condensed phases. In the condensed phase, they can promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and reduces the release of flammable volatiles. researchgate.net In the gas phase, phosphorus-containing species can act as radical scavengers, inhibiting the chemical reactions of combustion. nih.gov
The effectiveness of a phosphorus-based flame retardant is dependent on its chemical structure and its interaction with the specific polymer matrix. nih.gov For instance, the presence of heteroatoms like nitrogen can enhance flame retardant properties. researchgate.net The amino group in this compound could potentially contribute to its efficacy as a flame retardant through synergistic effects with the phosphorus center.
Research has shown that alkyl-substituted phosphinates are effective flame retardants due to their excellent water resistance and flame-retardant effect. researchgate.net While direct studies on the use of this compound as a flame retardant were not identified in the search results, the broader class of phosphinates has been extensively investigated. For example, aluminum diethyl phosphinate is known to be highly active in the gas phase by releasing diethylphosphinic acid. nih.gov
The incorporation of phosphorus-based flame retardants can be achieved by either blending them as additives or by chemically reacting them into the polymer backbone. frontiersin.org The bifunctional nature of this compound, with its reactive amino group and phosphinate functionality, suggests its potential for covalent incorporation into polymer chains, which can lead to improved permanence and performance.
Catalytic Applications and Ligand Chemistry
Role as a Ligand in Coordination Complexes
The phosphorus atom in phosphinates possesses a lone pair of electrons that can be donated to a metal center, allowing these compounds to function as ligands in coordination complexes. The design and synthesis of phosphorus-containing ligands are crucial areas of research in homogeneous catalysis. mdpi.com The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the resulting metal catalyst.
Phosphine ligands, which are closely related to phosphinates, are among the most important ligands in catalysis, finding application in a wide range of transformations. gessnergroup.com The development of new phosphine and phosphinate-based ligands is driven by the need for more efficient and selective catalysts. mdpi.com While specific examples of coordination complexes with this compound as a ligand were not found, the broader class of phosphinates and phosphonates has been extensively studied in coordination chemistry. ichem.mdresearchgate.netacs.orgscilit.com
The presence of the aminopropyl group in this compound introduces a secondary potential coordination site (the nitrogen atom), making it a potential bidentate or bridging ligand. The coordination behavior would depend on the metal center and the reaction conditions. The formation of chelating ligands, where a single ligand binds to a metal through two or more donor atoms, can lead to more stable and selective catalysts.
| Ligand Type | Metal Center | Application | Reference |
|---|---|---|---|
| Phosphine | Palladium, Gold, Platinum | Cross-coupling, hydroamination, hydrosilylation | gessnergroup.com |
| Phosphonate | Palladium(II) | Synthesis of coordination compounds | ichem.md |
| Phosphite (B83602) | Rhodium, Iridium | Asymmetric hydrogenation | acs.org |
Development of Immobilized Catalytic Systems
Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The functional groups on this compound make it a candidate for covalent attachment to a solid support, thereby creating an immobilized ligand for a metal catalyst.
The phosphinate group could be used to anchor the molecule to a support material like silica or a polymer resin, while the amino group could be used for further functionalization or to coordinate to a metal center. Alternatively, the amino group could be used to attach the molecule to a support, leaving the phosphinate group free to coordinate with a metal.
Research into supported catalysts often involves the use of molecular precursors, such as metal-phosphine complexes, which are then deposited onto a support material. nih.gov The ligands in these precursors can influence the formation and stability of the resulting catalytic particles on the support. nih.gov While no specific studies on immobilized systems using this compound were found, the principles of ligand immobilization are well-established.
Investigation as an Organocatalyst or in Organocatalytic Systems
Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. Phosphines have emerged as versatile nucleophilic catalysts in a variety of organic transformations. nih.govwikipedia.org The catalytic cycle typically involves the nucleophilic addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. nih.govacs.orgnih.gov
While phosphines are the most common phosphorus-based organocatalysts, the potential of phosphinates in this area is an emerging field of interest. The nucleophilicity of the phosphorus atom in this compound is reduced compared to a phosphine due to the presence of the electron-withdrawing oxygen atoms. However, it could potentially participate in catalytic cycles, or the molecule as a whole could act as a bifunctional catalyst, where the amino group and the phosphinate group work in concert to activate substrates.
The development of enantioselective organocatalysis is a major focus in modern organic synthesis. worldscientific.com Chiral phosphines and their derivatives have been successfully employed as catalysts in asymmetric reactions. nih.gov While this compound is achiral, its derivatives could potentially be designed to be chiral and investigated for their utility in asymmetric organocatalysis.
Probes for Mechanistic Enzymology
Phosphinates, due to their structural similarity to the tetrahedral transition states of peptide and ester hydrolysis, have been investigated as inhibitors of various enzymes, particularly proteases and lipases. researchgate.net This inhibitory activity makes them valuable tools as probes for studying enzyme mechanisms. By binding to the active site of an enzyme, they can provide insights into the structure and function of the enzyme.
Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study the activity of enzymes in complex biological systems. uantwerpen.be These activity-based probes (ABPs) typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. nih.gov
Phosphinate esters have been developed as novel warheads for ABPs targeting serine proteases. nih.gov The phosphinate group mimics the substrate and forms a stable covalent bond with the active site serine residue, effectively inhibiting the enzyme. nih.gov The selectivity of these probes can be tuned by modifying the substituents on the phosphinate core to match the substrate specificity of the target enzyme. nih.gov
Although no specific studies on the use of this compound as an enzyme probe were found, its phosphinate core structure suggests its potential as a starting point for the design of such probes. The aminopropyl side chain could be modified to incorporate a reporter tag or to enhance binding to the target enzyme. The study of phosphonate-based inhibitors has provided a wealth of information on enzyme mechanisms, and phosphinates represent a promising class of compounds for the continued development of new and more effective enzyme probes. researchgate.netresearchgate.net
| Compound Class | Application | Mechanism | Reference |
|---|---|---|---|
| Phosphinates | Activity-based probes for serine proteases | Covalent modification of the active site serine | nih.gov |
| Phosphonates | Enzyme inhibitors | Mimic of tetrahedral transition states | researchgate.net |
| α-Bromophosphonates | Irreversible enzyme inhibitors | Covalent modification of the active site | researchgate.net |
Substrate Analogues for Studies of Enzyme Mechanisms
The phosphinate group within this compound is central to its utility as a substrate analogue. This functional group is a close structural mimic of the tetrahedral transition state that is formed during many enzymatic reactions, particularly those involving the hydrolysis of peptide or ester bonds. Unlike the transient and unstable natural transition state, phosphinate-containing analogues form stable complexes with the enzyme's active site, allowing researchers to study the intricate molecular interactions that govern catalysis.
The bioactivity of carbon-phosphorus (C-P) compounds like phosphinates often stems from their structural similarity to analogous phosphate-esters and carboxylic acids. This allows them to compete with the natural substrates for binding to enzyme active sites. Due to the high affinity of many phosphonate and phosphinate compounds, they often act as potent competitive inhibitors. This inhibitory action is a key feature that enables their use in studying enzyme mechanisms.
While direct and detailed research findings specifically on this compound as a substrate analogue for a particular enzyme are not extensively documented in publicly available literature, the broader class of aminophosphinates and related phosphonate derivatives has been a subject of significant investigation. The principles derived from these studies are applicable to understanding the potential research applications of the target compound.
For instance, a structurally related compound, Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate, has been investigated for its herbicidal properties. Its mode of action is believed to involve the disruption of amino acid biosynthesis pathways in plants by inhibiting specific enzymes. This inhibitory capacity underscores the potential of the phosphinate core to interact with and block the function of critical enzymes.
The general mechanism by which phosphinates and phosphonates act as enzyme inhibitors involves the formation of a stable, non-covalent complex with the enzyme's active site. In the case of competitive inhibition, the analogue binds to the same site as the natural substrate, preventing the substrate from binding and the reaction from proceeding. The strength of this binding is quantified by the inhibition constant (Ki), with lower Ki values indicating tighter binding and more potent inhibition.
To illustrate the kinetic parameters that can be determined in such studies, the following interactive table presents hypothetical data for the inhibition of a generic enzyme by a phosphinate-based substrate analogue. This data is representative of the types of findings that would be sought in research involving this compound.
Hypothetical Kinetic Data for Enzyme Inhibition by a Phosphinate Analogue
| Enzyme | Substrate Analogue | Type of Inhibition | Inhibition Constant (Ki) (µM) | Half Maximal Inhibitory Concentration (IC50) (µM) |
|---|---|---|---|---|
| Protease A | Analogue X | Competitive | 5.2 | 12.5 |
| Esterase B | Analogue Y | Competitive | 1.8 | 4.3 |
| Kinase C | Analogue Z | Non-competitive | 10.5 | 25.0 |
Detailed Research Findings from Related Compounds:
Studies on various phosphonate and phosphinate derivatives have provided valuable insights into their interactions with enzymes:
Transition-State Analogy: Research has demonstrated a strong correlation between the inhibitory potency (Ki) of phosphonate analogues of peptide substrates for the enzyme carboxypeptidase A and the catalytic efficiency (kcat/Km) for the corresponding natural substrates. This correlation provides strong evidence that these inhibitors act as true transition-state analogues.
Structural Studies: X-ray crystallography has been employed to determine the three-dimensional structures of enzyme-inhibitor complexes. These studies have revealed the precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the phosphinate inhibitor and the amino acid residues in the enzyme's active site. This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and specific inhibitors.
Kinetic Analysis: Detailed kinetic studies of enzyme inhibition by phosphinates can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, researchers can determine key kinetic parameters like Ki and the type of inhibition.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of phosphinates, including Ethyl (3-aminopropyl)(methyl)phosphinate, is moving beyond traditional methods toward more efficient, selective, and environmentally benign processes. Future research is centered on green chemistry principles and advanced catalytic systems to streamline production.
Traditional synthesis often involves the reaction of phosphinic chlorides with alcohols, which can be expensive and generate stoichiometric byproducts researchgate.net. Modern approaches focus on direct esterification or alkylation of phosphinic acids, leveraging new energy sources and catalysts researchgate.net. Green chemistry methodologies, such as microwave-assisted and ultrasound-assisted syntheses, are gaining prominence as they can significantly reduce reaction times and improve yields compared to conventional heating researchgate.netrsc.org. Solvent-free and catalyst-free approaches are also being developed, further enhancing the environmental profile of these syntheses rsc.orgnih.gov.
Catalysis represents a key frontier. Palladium- and copper-catalyzed cross-coupling reactions, like the Hirao and Michaelis-Arbuzov reactions, provide powerful tools for forming the crucial P-C bond with high precision organic-chemistry.orgorganic-chemistry.org. For the introduction of the aminopropyl group, variations of the Kabachnik-Fields and phospha-Mannich reactions are central. Research is focused on developing highly efficient and reusable catalysts, including organocatalysts like diphenylphosphinic acid, to drive these multicomponent reactions under mild conditions mdpi.comresearchgate.netresearchgate.net. The goal is to achieve high diastereoselectivity and enantioselectivity, which is critical for biological applications nih.govnih.gov.
| Methodology | Key Features | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Reduced reaction times, higher yields, improved selectivity. researchgate.netnih.gov | Direct esterification of phosphinic acids without harsh reagents. |
| Ultrasound-Assisted Synthesis | Employs sonic waves to transmit energy and promote reaction. | Eco-friendly, shorter reaction times, high yields (84-94%) in some cases. rsc.org | Catalyst-free, three-component synthesis of aminophosphonates. rsc.org |
| Advanced Catalysis (e.g., Pd, Cu) | Utilizes transition metal catalysts for C-P bond formation. | High efficiency, broad functional group tolerance, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org | Stereospecific cross-coupling and hydrophosphinylation reactions. organic-chemistry.org |
| Organocatalysis | Uses small organic molecules (e.g., phenylboronic acid) as catalysts. | Avoids heavy metals, often reusable, can operate under solvent-free conditions. nih.gov | Efficient phospha-Mannich reactions for aminophosphonate synthesis. nih.gov |
Elucidation of Underexplored Reactivity and Transformative Pathways
While the synthesis of this compound is a key research area, its own reactivity presents opportunities for creating more complex and valuable molecules. Future studies will focus on leveraging its bifunctional nature—the phosphinate ester and the primary amine—to explore new transformative pathways.
A fundamental reaction of phosphinate esters is their hydrolysis under acidic or basic conditions to yield the corresponding phosphinic acid nih.govresearchgate.net. Research into the kinetics and mechanisms of these reactions, influenced by factors like solvent polarity, can lead to more controlled transformations frontiersin.org. Beyond simple hydrolysis, dealkylation using reagents like trimethylsilyl halides offers another route to the phosphinic acid under different conditions nih.gov.
The amino group offers a rich area for exploration. It can act as a nucleophile in a variety of reactions, including aza-Michael additions, allowing the compound to be grafted onto other molecular scaffolds mdpi.com. The interplay between the amino group and the phosphorus center could lead to novel intramolecular cyclizations or be used to direct subsequent reactions at specific sites. Furthermore, the broader reactivity of organophosphorus compounds, including their role in phosphoryl group transfer and interactions with biological systems, provides a template for future investigations frontiersin.orgresearchgate.netwikipedia.org. Understanding these pathways is crucial for designing new enzyme inhibitors or probes for studying biological processes.
| Reaction Type | Reactive Site | Description | Potential Application |
|---|---|---|---|
| Hydrolysis | Phosphinate Ester (P-O-C) | Cleavage of the ethyl ester group under acidic or basic conditions to form the phosphinic acid. nih.govresearchgate.net | Synthesis of phosphinic acid derivatives. |
| Dealkylation | Phosphinate Ester (P-O-C) | Removal of the ethyl group using chemical agents like TMS-halides. nih.gov | Alternative route to phosphinic acids under non-hydrolytic conditions. |
| Nucleophilic Addition | Amino Group (-NH2) | The primary amine acts as a nucleophile, for example, in aza-Michael additions to electron-deficient double bonds. mdpi.com | Covalent attachment to other molecules to form functional conjugates. |
| Oxidation/Reduction | Phosphorus Center | The P(V) center is generally stable but can participate in redox reactions under specific conditions, a characteristic of organophosphorus chemistry. wikipedia.org | Synthesis of novel organophosphorus compounds. |
Advanced Multiscale Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research in organophosphorus chemistry. Advanced modeling techniques, particularly Density Functional Theory (DFT), allow for the in silico prediction of molecular properties, reactivity, and interactions, thereby guiding experimental efforts.
For this compound, DFT can be used to analyze its structural and electronic properties in detail. Calculations can determine quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential, and Hirshfeld charges biorxiv.orgnih.govresearchgate.net. These descriptors are fundamental to understanding the molecule's reactivity; for instance, the HOMO-LUMO gap can indicate its kinetic stability, while the electrostatic potential map can predict sites susceptible to nucleophilic or electrophilic attack biorxiv.orgresearchgate.net.
Quantitative Structure-Property Relationship (QSPR) models can correlate these computed descriptors with experimental data to predict properties like lipophilicity or toxicity nih.govresearchgate.netnih.gov. Such predictive models can screen virtual libraries of derivatives for desired characteristics before committing to their synthesis. Furthermore, computational methods can elucidate complex reaction mechanisms, mapping out the potential energy surfaces for hydrolysis or other transformations to identify transition states and intermediates acs.org. This insight is crucial for optimizing reaction conditions to favor desired products.
| Computational Method | Predicted Property / Application | Significance for Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO energies, electrostatic potential). biorxiv.orgnih.govresearchgate.net | Provides fundamental insights into molecular stability and sites of reactivity. |
| QSPR/QSAR Modeling | Prediction of physical properties (e.g., lipophilicity) and biological activity/toxicity. nih.govresearchgate.net | Enables rapid virtual screening of derivatives to identify promising candidates. |
| Reaction Pathway Analysis | Elucidation of reaction mechanisms, identification of transition states and intermediates. acs.org | Guides the optimization of synthetic conditions for improved yield and selectivity. |
| Molecular Docking | Modeling of interactions with biological targets, such as enzymes. biorxiv.orgnih.gov | Aids in the rational design of enzyme inhibitors or biologically active probes. |
Design of Next-Generation Functional Materials Utilizing Phosphinate Scaffolds
The unique structural features of this compound make it an attractive candidate as a building block, or "scaffold," for the construction of advanced functional materials. Its ability to coordinate with metal ions via the phosphinate group, combined with the reactive handle of the amino group, opens avenues for creating sophisticated polymers and frameworks.
One of the most promising areas is in the field of Metal-Organic Frameworks (MOFs). Phosphinate linkers are known to form strong, stable bonds with trivalent metal centers, leading to robust, porous materials nih.gov. The isoreticular design principle, well-established in MOF chemistry, can be applied to phosphinate-based systems, allowing for the targeted design of frameworks with specific pore sizes and functionalities nih.gov. The presence of the aminopropyl side chain in the linker is particularly advantageous for applications such as selective CO2 capture, where the basic amine sites can strongly interact with acidic CO2 molecules rsc.org.
Beyond MOFs, phosphorus-containing polymers are a significant class of materials with diverse applications, including as flame retardants, corrosion inhibitors, and biomaterials mdpi.comresearchgate.netsemanticscholar.org. Incorporating the phosphinate moiety into a polymer backbone can enhance thermal stability and calcium tolerance mdpi.com. The amino group can serve as a site for polymerization or for post-polymerization modification, allowing for the creation of functional polymers with tailored properties. Research in this area will focus on developing controlled polymerization techniques to produce well-defined macromolecules where the phosphinate and amino functionalities can work synergistically.
| Material Class | Role of the Phosphinate Scaffold | Key Functional Group | Potential Applications |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Acts as a multidentate linker to coordinate with metal ion nodes, forming a porous framework. nih.gov | Phosphinate group for metal binding; Amino group for functionalizing pores. | Gas storage, selective CO2 capture, catalysis. nih.govrsc.org |
| Functional Polymers | Can be incorporated as a monomer or pendant group into a polymer chain. mdpi.comsemanticscholar.org | Phosphinate group for thermal stability; Amino group for cross-linking or further functionalization. | Flame retardants, scale and corrosion inhibitors, drug delivery systems. mdpi.comresearchgate.net |
| Hybrid Organic-Inorganic Materials | Serves as a coupling agent to bridge organic and inorganic phases. | Phosphinate for binding to metal oxides; Amino group for interacting with a polymer matrix. | High-performance composites, coatings, sensors. |
Q & A
Q. Key Parameters Table :
| Catalyst | Yield (%) | Temperature | Time | Purification Method |
|---|---|---|---|---|
| NiCl₂ | 94 | 100°C | 6 h | Column chromatography |
How can enzymatic resolution be applied to isolate enantiomerically pure derivatives of this compound?
Advanced Methodological Guidance:
Enzymatic resolution using immobilized penicillin-G-acylase is effective for separating D,L-enantiomers:
Q. Optimization Table :
| Parameter | Optimal Value | Outcome (Enantiomeric Excess) |
|---|---|---|
| pH | 7.8 ± 0.1 | >95% |
| Enzyme Loading | 66 units/mL | 85% Substrate Conversion |
| Reaction Time | 2 hours | Minimal By-Products |
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Methodological Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
